Cas no 2228140-95-0 (methyl 3-(2,5-dimethoxypyridin-4-yl)-3-oxopropanoate)

Methyl 3-(2,5-dimethoxypyridin-4-yl)-3-oxopropanoate is a versatile intermediate in organic synthesis, particularly valued for its functionalized pyridine core and β-keto ester moiety. The compound's structure enables diverse reactivity, including condensation, cyclization, and nucleophilic substitution reactions, making it useful in pharmaceutical and agrochemical applications. The dimethoxypyridine group enhances stability while allowing selective functionalization, and the methyl ester provides a convenient handle for further derivatization. Its well-defined reactivity profile facilitates efficient synthesis of heterocyclic compounds and complex molecular scaffolds. The product is typically supplied with high purity, ensuring reproducibility in research and industrial processes.
methyl 3-(2,5-dimethoxypyridin-4-yl)-3-oxopropanoate structure
2228140-95-0 structure
Product name:methyl 3-(2,5-dimethoxypyridin-4-yl)-3-oxopropanoate
CAS No:2228140-95-0
MF:C11H13NO5
Molecular Weight:239.224623441696
CID:5960045
PubChem ID:165610538

methyl 3-(2,5-dimethoxypyridin-4-yl)-3-oxopropanoate 化学的及び物理的性質

名前と識別子

    • methyl 3-(2,5-dimethoxypyridin-4-yl)-3-oxopropanoate
    • 2228140-95-0
    • EN300-1730748
    • インチ: 1S/C11H13NO5/c1-15-9-6-12-10(16-2)4-7(9)8(13)5-11(14)17-3/h4,6H,5H2,1-3H3
    • InChIKey: BEKUPTJYNBWUSF-UHFFFAOYSA-N
    • SMILES: O(C)C1=CN=C(C=C1C(CC(=O)OC)=O)OC

計算された属性

  • 精确分子量: 239.07937252g/mol
  • 同位素质量: 239.07937252g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 6
  • 重原子数量: 17
  • 回転可能化学結合数: 6
  • 複雑さ: 281
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 0.8
  • トポロジー分子極性表面積: 74.7Ų

methyl 3-(2,5-dimethoxypyridin-4-yl)-3-oxopropanoate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1730748-1.0g
methyl 3-(2,5-dimethoxypyridin-4-yl)-3-oxopropanoate
2228140-95-0
1g
$1070.0 2023-06-04
Enamine
EN300-1730748-0.05g
methyl 3-(2,5-dimethoxypyridin-4-yl)-3-oxopropanoate
2228140-95-0
0.05g
$900.0 2023-09-20
Enamine
EN300-1730748-10.0g
methyl 3-(2,5-dimethoxypyridin-4-yl)-3-oxopropanoate
2228140-95-0
10g
$4606.0 2023-06-04
Enamine
EN300-1730748-1g
methyl 3-(2,5-dimethoxypyridin-4-yl)-3-oxopropanoate
2228140-95-0
1g
$1070.0 2023-09-20
Enamine
EN300-1730748-0.25g
methyl 3-(2,5-dimethoxypyridin-4-yl)-3-oxopropanoate
2228140-95-0
0.25g
$985.0 2023-09-20
Enamine
EN300-1730748-2.5g
methyl 3-(2,5-dimethoxypyridin-4-yl)-3-oxopropanoate
2228140-95-0
2.5g
$2100.0 2023-09-20
Enamine
EN300-1730748-5g
methyl 3-(2,5-dimethoxypyridin-4-yl)-3-oxopropanoate
2228140-95-0
5g
$3105.0 2023-09-20
Enamine
EN300-1730748-10g
methyl 3-(2,5-dimethoxypyridin-4-yl)-3-oxopropanoate
2228140-95-0
10g
$4606.0 2023-09-20
Enamine
EN300-1730748-0.1g
methyl 3-(2,5-dimethoxypyridin-4-yl)-3-oxopropanoate
2228140-95-0
0.1g
$943.0 2023-09-20
Enamine
EN300-1730748-5.0g
methyl 3-(2,5-dimethoxypyridin-4-yl)-3-oxopropanoate
2228140-95-0
5g
$3105.0 2023-06-04

methyl 3-(2,5-dimethoxypyridin-4-yl)-3-oxopropanoate 関連文献

methyl 3-(2,5-dimethoxypyridin-4-yl)-3-oxopropanoateに関する追加情報

Methyl 3-(2,5-dimethoxypyridin-4-yl)-3-oxopropanoate (CAS No. 2228140-95-0): A Comprehensive Overview

Methyl 3-(2,5-dimethoxypyridin-4-yl)-3-oxopropanoate, a compound with the chemical identifier CAS No. 2228140-95-0, has garnered significant attention in the field of chemical and pharmaceutical research due to its unique structural properties and potential applications. This compound, featuring a pyridine core modified with methoxy groups and an ester functional group, represents a promising candidate for various biochemical and medicinal chemistry investigations.

The molecular structure of methyl 3-(2,5-dimethoxypyridin-4-yl)-3-oxopropanoate consists of a pyridine ring substituted at the 2 and 5 positions with methoxy groups, and at the 4 position with an acetoxy group linked to a propyl ester. This specific arrangement of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable scaffold for drug discovery and development.

In recent years, there has been a surge in research focused on developing novel therapeutic agents derived from heterocyclic compounds. Pyridine derivatives, in particular, have been extensively studied due to their broad spectrum of biological activities. The presence of methoxy groups in methyl 3-(2,5-dimethoxypyridin-4-yl)-3-oxopropanoate enhances its solubility and bioavailability, which are critical factors for pharmaceutical applications.

One of the most compelling aspects of this compound is its potential role in modulating enzymatic pathways relevant to various diseases. Studies have indicated that pyridine-based molecules can interact with enzymes such as kinases and phosphodiesterases, which are often implicated in cancer, inflammation, and neurological disorders. The acetoxy group in methyl 3-(2,5-dimethoxypyridin-4-yl)-3-oxopropanoate provides a site for further functionalization, allowing researchers to tailor the compound's properties for specific therapeutic targets.

Recent advancements in computational chemistry have enabled the rapid screening of large libraries of compounds for their potential biological activity. Virtual screening techniques have been particularly effective in identifying promising candidates like methyl 3-(2,5-dimethoxypyridin-4-yl)-3-oxopropanoate for further experimental validation. These computational methods leverage machine learning algorithms to predict how different molecular structures will interact with biological targets, significantly accelerating the drug discovery process.

The synthesis of methyl 3-(2,5-dimethoxypyridin-4-yl)-3-oxopropanoate presents an interesting challenge due to the need for precise functional group placement. Modern synthetic methodologies, including cross-coupling reactions and palladium-catalyzed transformations, have made it possible to construct complex heterocyclic frameworks with high efficiency. These techniques are essential for producing derivatives of this compound that can be tested for their pharmacological properties.

In vitro studies have begun to explore the pharmacological profile of methyl 3-(2,5-dimethoxypyridin-4-yl)-3-oxopropanoate. Initial results suggest that this compound exhibits moderate activity against certain cancer cell lines, possibly by inhibiting key signaling pathways involved in tumor growth. Additionally, its interaction with enzymes such as cytochrome P450 has been investigated, providing insights into its metabolic stability and potential side effects.

The development of novel drug candidates is not only dependent on their intrinsic activity but also on their ability to be translated into clinical applications. The pharmacokinetic properties of methyl 3-(2,5-dimethoxypyridin-4-yl)-3-oxopropanoate, including its absorption, distribution, metabolism, and excretion (ADME) profile, are being carefully evaluated. These studies are crucial for determining whether this compound can reach therapeutic levels in vivo and remain stable throughout the body.

Future research directions may focus on optimizing the structure of methyl 3-(2,5-dimethoxypyridin-4-yl)-3-oxopropanoate to enhance its efficacy and reduce potential toxicity. Techniques such as structure-based drug design and fragment-based drug discovery are likely to play a significant role in these efforts. By leveraging the latest advances in synthetic chemistry and biopharmaceutical research, scientists hope to develop next-generation therapeutics based on this promising scaffold.

The broader impact of compounds like methyl 3-(2,5-dimethoxypyridin-4-yl)-3-oxopropanoate extends beyond individual drug development. They serve as valuable building blocks for more complex molecules, enabling the creation of novel drug regimens that can address multiple targets simultaneously. This approach is particularly relevant in the treatment of multifactorial diseases such as cancer and neurodegenerative disorders.

In conclusion, methyl 3-(2,5-dimethoxypyridin-4-yl)-3-oxopropanoate (CAS No. 2228140-95-0) represents a significant advancement in the field of chemical biology and medicinal chemistry. Its unique structural features and promising biological activity make it a compelling candidate for further research and development. As our understanding of enzymatic pathways and disease mechanisms continues to grow, compounds like this one will play an increasingly important role in shaping the future of therapeutic intervention.

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